1,2,3,9-Tetrachlorodibenzofuran
Overview
Description
1,2,3,9-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran with the molecular formula C₁₂H₄Cl₄O. It is part of a larger family of chlorinated dibenzofurans, which are known for their persistence in the environment and potential toxic effects. This compound is not typically produced intentionally but can be formed as a by-product in various industrial processes involving chlorine.
Preparation Methods
1,2,3,9-Tetrachlorodibenzofuran is generally not synthesized intentionally. Instead, it is formed as an unintended by-product in processes such as the production of chlorinated pesticides, waste incineration, and other industrial activities involving chlorine. The formation of this compound can occur under conditions that favor the presence of chlorine, such as high temperatures, UV light exposure, and alkaline environments .
Chemical Reactions Analysis
1,2,3,9-Tetrachlorodibenzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of more chlorinated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated dibenzofurans.
Substitution: Chlorine atoms in the compound can be substituted with other atoms or groups, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,9-Tetrachlorodibenzofuran is primarily studied in the context of environmental science and toxicology. Its persistence in the environment and potential for bioaccumulation make it a subject of interest for researchers studying the impact of chlorinated compounds on ecosystems and human health. Additionally, it is used as a reference standard in analytical chemistry for the detection and quantification of polychlorinated dibenzofurans in environmental samples .
Mechanism of Action
The toxic effects of 1,2,3,9-Tetrachlorodibenzofuran are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to this receptor, the compound can alter the expression of various genes involved in processes such as cell growth, differentiation, and immune response. This interaction can lead to a range of toxic effects, including immunotoxicity, carcinogenicity, and disruption of endocrine functions .
Comparison with Similar Compounds
1,2,3,9-Tetrachlorodibenzofuran is part of the polychlorinated dibenzofuran family, which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,4-Tetrachlorodibenzofuran: Another isomer with similar properties but different chlorine atom positions.
1,2,3,7,8-Pentachlorodibenzofuran: Contains an additional chlorine atom, leading to different chemical and toxicological properties.
The uniqueness of this compound lies in its specific chlorine atom positions, which influence its chemical reactivity and interaction with biological systems .
Properties
IUPAC Name |
1,2,3,9-tetrachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-2-1-3-7-9(5)10-8(17-7)4-6(14)11(15)12(10)16/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQHLJHTOATTOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(C(=C(C=C3O2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232538 | |
Record name | 1,2,3,9-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-23-8 | |
Record name | 1,2,3,9-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,9-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,9-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RXR1CSFY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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